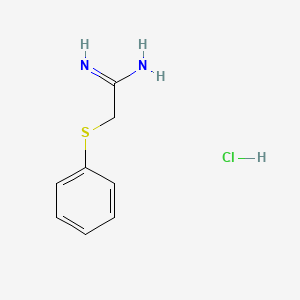

2-(Phenylthio)ethanimidamide hydrochloride

Descripción

Significance of Amidines in Contemporary Organic and Medicinal Chemistry Research

Amidines are a class of organic compounds featuring the functional group RC(=NR)NR₂, making them imine derivatives of amides. fishersci.ie Their unique structural and electronic properties have established them as a cornerstone in various domains of chemical research. Amidines are significantly more basic than their amide counterparts, a characteristic attributed to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a resonance-stabilized amidinium ion. fishersci.ie

In the field of organic synthesis, the reactivity of amidines makes them valuable precursors and building blocks for creating a wide array of organic molecules, particularly nitrogen-containing heterocycles like imidazoles, quinazolines, and triazines, which are prevalent in biologically active compounds. chemicalbook.com A classic and common route to synthesizing primary amidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt (a Pinner salt), which is then treated with ammonia (B1221849) to yield the amidine. wikipedia.orgchem-station.com Beyond their role as synthetic intermediates, amidines and their derivatives (amidinates) are used as ligands in organometallic chemistry and as effective organo-catalysts. fishersci.iechemicalbook.com

The amidine moiety is a significant scaffold in medicinal chemistry, appearing in a wide spectrum of therapeutic agents with demonstrated antimicrobial, antiviral, antifungal, and antiparasitic properties. wikipedia.org The basicity of the amidine group allows it to exist in its protonated amidinium form under physiological conditions, enabling it to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and nucleic acids. wikipedia.org This capacity for potent molecular recognition is a key factor in the mechanism of action for many amidine-containing drugs. wikipedia.org Compounds featuring this functional group have been investigated for numerous therapeutic applications, including the treatment of inflammation and pain. chemicalbook.com

Overview of 2-(Phenylthio)ethanimidamide Hydrochloride within Chemical and Biological Sciences

This compound is an organic chemical compound classified within the amidine family. fishersci.ie It is primarily known and distributed as a chemical building block for use in synthetic organic chemistry. cymitquimica.com The structure features a core ethanimidamide group, which is the amidine function, substituted with a phenylthio group at the adjacent carbon. The compound is supplied as its hydrochloride salt, which enhances its stability and handling properties as a crystalline solid. cymitquimica.com

The synthesis of this compound can be achieved via the Pinner reaction, a well-established method for preparing amidines. wikipedia.orgorganic-chemistry.org This would typically involve the reaction of 2-(phenylthio)acetonitrile with an alcohol in the presence of hydrogen chloride to form the corresponding imidate salt, followed by reaction with ammonia to produce the final amidine hydrochloride.

As a functionalized amidine, this compound offers potential for further chemical modification. The amidine group itself can be used to construct various heterocyclic systems, while the phenylthioether moiety provides an additional site for chemical reactions, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, or potential modification at the phenyl ring.

While it is established as a commercially available synthetic reagent, detailed research findings and specific biological applications focused exclusively on this compound are not widely documented in peer-reviewed scientific literature. Its utility is inferred from its classification as an organic building block, making it a precursor for the synthesis of more complex molecules in pharmaceutical and materials science research. cymitquimica.com

Chemical and Physical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 84544-86-5 | fishersci.iefinetechchem.commatrix-fine-chemicals.com |

| Molecular Formula | C₈H₁₁ClN₂S | finetechchem.commatrix-fine-chemicals.com |

| Molecular Weight | 202.7 g/mol | finetechchem.commatrix-fine-chemicals.com |

| IUPAC Name | 2-(phenylsulfanyl)ethanimidamide;hydrochloride | fishersci.ie |

| Melting Point | 175 °C | finetechchem.com |

| Boiling Point | 276.3 °C at 760 mmHg | finetechchem.com |

| Appearance | White crystalline powder | cymitquimica.com |

General Roles of the Amidine Functional Group

This table outlines the primary roles and applications of the amidine functional group in chemistry.

| Role / Application Area | Description | Reference |

|---|---|---|

| Medicinal Chemistry | Serves as a key pharmacophore in drugs with antimicrobial, antiviral, and antiparasitic activities due to its ability to form strong interactions with biological targets. | wikipedia.org |

| Organic Synthesis | Acts as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds such as imidazoles and quinazolines. | chemicalbook.com |

| Catalysis | Used as organic bases and as ligands in the formation of metal complexes for catalysis. | fishersci.iechemicalbook.com |

| Base Strength | Amidines are among the strongest organic bases due to the resonance stabilization of their conjugate acid, the amidinium ion. | fishersci.ie |

Structure

2D Structure

Propiedades

IUPAC Name |

2-phenylsulfanylethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDWDWQVZOWQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372596 | |

| Record name | 2-(Phenylthio)ethanimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84544-86-5 | |

| Record name | 2-(Phenylthio)ethanimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2 Phenylthio Ethanimidamide Hydrochloride and Analogues

General Principles of Amidine Synthesis

The synthesis of amidines is a cornerstone of medicinal and organic chemistry, offering multiple pathways to this valuable functional group. mdpi.com Amidines can be prepared through various methods, including the addition of amines to nitriles, which can be promoted by Lewis acids or transition metal catalysts. mdpi.com

The Pinner reaction, first reported by Adolf Pinner in 1877, is a well-established method for converting nitriles into amidines, esters, or orthoesters. synarchive.comnumberanalytics.com The reaction specifically involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, commonly referred to as a Pinner salt. numberanalytics.comwikipedia.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the final amidine. wikipedia.orgnrochemistry.com

The mechanism proceeds in distinct steps. First, under anhydrous conditions, an acid catalyst like hydrogen chloride gas protonates the nitrile. nrochemistry.comnumberanalytics.com This activation increases the electrophilicity of the nitrile carbon, which is then attacked by the alcohol nucleophile. numberanalytics.com The resulting intermediate, an imidate or imino ester salt, can be isolated or used directly. synarchive.comnrochemistry.com For the synthesis of an amidine, this Pinner salt is then treated with ammonia or an amine, which displaces the alcohol portion of the imidate to form the amidine. wikipedia.orgnrochemistry.com

To synthesize 2-(Phenylthio)ethanimidamide hydrochloride, the precursor would be 2-(phenylthio)acetonitrile. This cyano-substituted thioether would be treated with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas. nrochemistry.com The resulting Pinner salt, ethyl 2-(phenylthio)ethanimidate hydrochloride, would then undergo ammonolysis to furnish the target this compound. The use of gaseous HCl is crucial as it acts as the catalyst and forms the hydrochloride salt of the final product. nrochemistry.com

Table 1: Generalized Pinner Reaction for Amidine Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitrile (R-CN), Alcohol (R'-OH) | Anhydrous Acid (e.g., HCl gas), Anhydrous solvent, 0°C to RT | Imidate Salt [R-C(=NH)OR']·HCl (Pinner Salt) |

| 2 | Imidate Salt | Ammonia or Amine (R''NH₂) | Amidine [R-C(=NH)NHR''] or its salt |

The Pinner reaction is versatile, accommodating a wide range of aliphatic and aromatic nitriles, though sterically hindered nitriles may be less reactive. nrochemistry.com The reaction conditions must be anhydrous to prevent the hydrolysis of the imidate intermediate to an ester. nrochemistry.com

Beyond the Pinner reaction, amidine derivatives can be synthesized through various condensation reactions. These methods often involve the coupling of different molecular fragments and can be highly efficient.

One approach is the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal, which can yield an acetamidine (B91507). organic-chemistry.org The outcome of this reaction can be influenced by temperature and solvent, and the formation of an imidate ester byproduct can be suppressed by using an excess of dimethylamine. organic-chemistry.org

Multi-component reactions (MCRs) provide another powerful strategy for constructing amidine frameworks with high diversity. organic-chemistry.org For instance, a one-pot, three-component reaction of an aromatic aldehyde, an aromatic amine, and an isocyanide, catalyzed by bromodimethylsulfonium bromide (BDMS), can produce α-amino amidine derivatives in good yields under mild conditions. rsc.org Other MCRs include a silver-catalyzed four-component reaction of terminal alkynes, TMSN₃, sodium sulfinate, and a sulfonyl azide (B81097) to provide amidines. organic-chemistry.org

Transition-metal catalysis is also prominent in modern amidine synthesis. Copper-catalyzed methods, for example, can achieve the aerobic oxidative three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide to efficiently synthesize N-sulfonylamidines. mdpi.comorganic-chemistry.org Similarly, palladium catalysts can be used for the N-arylation of existing amidines, allowing for further derivatization. organic-chemistry.org

Table 2: Selected Condensation Reactions for Amidine Synthesis

| Method | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetal Condensation | Primary amine, N,N-dimethylacetamide dimethyl acetal | Heat, optional excess dimethylamine | Acetamidines | organic-chemistry.org |

| 'UGI-type' MCR | Aromatic aldehyde, Aromatic amine, Isocyanide | Bromodimethylsulfonium bromide (BDMS) | α-Amino amidines | rsc.org |

| Copper-Catalyzed MCR | Terminal alkyne, Secondary amine, Sulfonamide | Cu(OTf)₂, aerobic oxidation | N-sulfonylamidines | organic-chemistry.org |

| Ytterbium-Catalyzed Addition | Amine, Nitrile | Ytterbium amides, 100°C, solvent-free | N-arylamidines | organic-chemistry.org |

Synthesis of Key Precursors for 2-(Phenylthio)ethanimidamide Architectures

The construction of the target molecule is predicated on the availability of its key building blocks. For 2-(Phenylthio)ethanimidamide, the essential precursor is 2-(Phenylthio)ethanamine (B1205008) or its hydrochloride salt. smolecule.comnih.gov

The most direct and common method for synthesizing 2-(phenylthio)ethanamine is through a nucleophilic substitution reaction. smolecule.com This typically involves the reaction of thiophenol with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base. smolecule.com The reaction proceeds via an SN2 mechanism, where the thiophenolate anion, formed by the deprotonation of thiophenol, acts as a potent sulfur nucleophile. smolecule.compearson.com This nucleophile attacks the electrophilic carbon of 2-chloroethylamine, displacing the chloride leaving group to form the C-S bond and yield 2-(phenylthio)ethanamine. pearson.com

The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 pathway. pearson.com The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is critical to deprotonate the thiol, thereby increasing its nucleophilicity. pearson.com The final product is often isolated as the hydrochloride salt. smolecule.comnih.gov

An alternative nucleophilic substitution strategy involves using neutral sulfur nucleophiles. acs.org For example, N-heterocyclic carbene (NHC)-boryl sulfides can react with electrophiles like primary bromides to form thioethers in high yields. acs.org This method avoids the need for strongly basic conditions required to generate thiolates. acs.org

The synthesis of structurally related thioalkyl amines involves the formation of both a carbon-sulfur (thioether) bond and a carbon-nitrogen (amine) bond. The strategies can be convergent, where pre-formed fragments are joined, or linear, where one functional group is introduced after the other.

Thioether Formation:

Nucleophilic Substitution: The most common method involves reacting a thiol or thiolate with an alkyl halide. thieme-connect.com This SN2 displacement is highly effective for forming Csp³–S bonds. thieme-connect.comnih.gov

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are a general strategy for creating aryl thioethers (Csp²–S bonds), providing an alternative to nucleophilic aromatic substitution (SNAr). thieme-connect.com

Mitsunobu Reaction: Tertiary thioethers can be prepared with inversion of stereochemistry via a modified Mitsunobu reaction, where an alcohol is activated and then displaced by a thiol nucleophile. nih.gov

Amine Synthesis:

Reductive Amination: Aldehydes and ketones can be converted to primary, secondary, or tertiary amines by reaction with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). libretexts.orglibretexts.org

Reduction of Nitrogen-Containing Functional Groups: Nitriles and amides can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reduction of nitro groups also yields primary amines. libretexts.org

Gabriel Synthesis: This classic method produces primary amines from alkyl halides via the intermediacy of a phthalimide (B116566) derivative, avoiding over-alkylation issues. libretexts.org

A synthetic route to a thioalkyl amine like 2-(decylthio)ethanamine (B8690888) can involve the initial formation of the thioether followed by hydrolysis and neutralization to obtain the free amine. prepchem.com

Table 3: General Synthetic Routes to Thioalkyl Amines

| Bond Formation | Method | Starting Materials | Key Reagents |

|---|---|---|---|

| C-S Bond | Nucleophilic Substitution (SN2) | Thiol, Alkyl Halide | Base (e.g., NaOH, KOH) |

| C-S Bond | Cross-Coupling | Thiol, Aryl Halide | Transition Metal Catalyst (e.g., Pd) |

| C-N Bond | Reductive Amination | Aldehyde/Ketone, Ammonia/Amine | Reducing Agent (e.g., NaBH₃CN) |

| C-N Bond | Reduction of Nitrile | Nitrile | LiAlH₄ |

| C-N Bond | Gabriel Synthesis | Alkyl Halide, Potassium Phthalimide | Hydrazine (B178648) or Base for hydrolysis |

Divergent Synthesis Strategies for Derivatization of 2-(Phenylthio)ethanimidamide Structures

Divergent synthesis is a powerful approach in medicinal chemistry where a common intermediate is used to generate a library of structurally related compounds. nih.gov The 2-(Phenylthio)ethanimidamide scaffold is well-suited for such strategies, allowing for modification at several key positions: the amidine group, the phenyl ring, and the sulfide (B99878) linker.

Amidine Group Derivatization: The amidine functional group itself is reactive and can be a key point for diversification. N-Substituted amidines can be prepared using variations of the Pinner reaction by employing primary or secondary amines instead of ammonia in the final step. wikipedia.org Alternatively, existing amidine salts can undergo palladium-catalyzed cross-coupling reactions with aryl iodides to yield monoarylated amidines, offering a route to a wide array of derivatives. organic-chemistry.org

Phenyl Ring Substitution: The phenyl group can be functionalized using standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation), provided the sulfide and amidine groups are compatible with the reaction conditions or are appropriately protected. These modifications can introduce a wide range of electronic and steric diversity.

Sulfide Linker Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone using controlled oxidizing agents. This changes the polarity, hydrogen bonding capacity, and geometry of the linker, leading to analogues with different physicochemical properties.

Precursor Derivatization: A highly effective divergent strategy involves synthesizing a variety of substituted precursors first and then carrying them through the final amidine-forming step. For example, a range of substituted thiophenols can be used in the nucleophilic substitution step (Section 2.2.1) to generate a library of phenyl-substituted 2-thioethanamine precursors. Each of these can then be converted to its respective amidine, leading to a diverse set of final products from a common synthetic pathway. This approach leverages a late-stage diversification, which is often highly efficient. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Phenylthio Ethanimidamide Hydrochloride

Nucleophilic Reactivity of the Amidine Functional Group

The amidine functional group, characterized by a nitrogen atom double-bonded to a carbon and single-bonded to another nitrogen, is a key determinant of the reactivity of 2-(Phenylthio)ethanimidamide hydrochloride. Amidines are nitrogen analogs of carboxylic acids and esters and are recognized as valuable building blocks in organic synthesis. mdpi.com The reactivity of the amidine moiety is largely defined by the nucleophilic character of its nitrogen atoms. mdpi.comnih.govlibretexts.org

Mechanistic studies have shown that reactions involving amidines are often initiated by the nucleophilic attack of one of the amidine's nitrogen atoms on an electrophilic center. nih.gov This process can be viewed as a variation of nucleophilic acyl substitution. In biological systems, for instance, an amide may be activated through phosphorylation, converting the oxygen into a better leaving group. Subsequently, an amine nucleophile can attack the imine carbon, leading to substitution. libretexts.org In the context of this compound, the amidine group can react with various electrophiles. Computational studies support that the rate-limiting step in its reactions with electron-deficient systems like 1,2,3-triazines is the initial nucleophilic attack from the amidine nitrogen. nih.gov This inherent nucleophilicity allows the amidine group to serve as a potent synthon for constructing nitrogen-containing heterocycles. rsc.orgsemanticscholar.orgresearchgate.net

The general reactivity pattern involves the amidine acting as a 1,3-dinucleophile, where the two nitrogen atoms can react with a suitable dielectrophile to form a stable heterocyclic ring. The presence of the hydrochloride salt suggests that the amidine is protonated, which would decrease its nucleophilicity. Therefore, in most synthetic applications, a base is required to liberate the free amidine before its nucleophilic character can be exploited in chemical transformations.

Cyclization and Heterocyclic Compound Formation

The dual functionality of this compound, possessing both a nucleophilic amidine group and a labile phenylthio moiety, makes it a valuable precursor for synthesizing a range of heterocyclic compounds.

Formation of Five-Membered Heterocycles (e.g., Thiazolidinones, Thiadiazoles)

The synthesis of five-membered heterocyclic rings is a cornerstone of medicinal chemistry. nih.gov

Thiazolidinones: Thiazolidinone synthesis often involves the cyclocondensation of a compound bearing an imine or amine function with a molecule containing a mercaptoacetic acid moiety. researchgate.net A common route is the reaction of Schiff bases with thioglycolic acid. Another established method is the cyclization of thiourea (B124793) derivatives with reagents like chloroacetic acid or α-halo esters.

For this compound, a plausible pathway to a thiazolidinone would involve its reaction with a bifunctional reagent such as mercaptoacetic acid. In this hypothetical reaction, the amidine nitrogen could first react with the carboxylic acid, followed by an intramolecular nucleophilic attack by the sulfur atom, displacing the phenylthio group to close the ring. Alternatively, the amidine could react with chloroacetyl chloride, followed by introduction of a sulfur source to facilitate cyclization.

Thiadiazoles: 1,3,4-Thiadiazoles are typically synthesized via the cyclization of thiosemicarbazide (B42300) derivatives or by the reaction of acid hydrazides with various sulfur-containing reagents. core.ac.uknanobioletters.comnih.gov Oxidative cyclization of thiosemicarbazones is another prevalent method. core.ac.uknih.gov The synthesis of 1,3,4-thiadiazoles from 1-(5-acetyl-4-methylthiazol-2-yl)-3-phenylthiourea highlights the importance of a thiourea-like structure as an intermediate. researchgate.net

Direct synthesis of a thiadiazole ring from this compound is challenging as it would require the introduction of an additional nitrogen atom and a sulfur source in a specific arrangement. A potential, though speculative, route could involve a reaction with a hydrazine (B178648) derivative in the presence of a thiocarbonyl source like carbon disulfide (CS₂), which is a known method for forming the 1,3,4-thiadiazole (B1197879) core. mdpi.com

Synthesis of Six-Membered Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Benzothiazines)

The construction of six-membered heterocycles is a field of intense research due to their prevalence in bioactive molecules. researchgate.net

The reaction of amidines with malononitrile (B47326) dimers is a recognized method for synthesizing substituted 6-aminopyrimidines. mdpi.comresearchgate.net This transformation proceeds through an initial amination or nucleophilic attack by the amidine on the malononitrile dimer, which is then followed by an intramolecular cyclization to form the pyrimidine (B1678525) ring. researchgate.netmdpi.comresearchgate.net The reaction is typically catalyzed by a base, such as piperidine, in a solvent like DMF. mdpi.comresearchgate.net The nucleophilic amidine adds to one of the cyano groups of the dimer, initiating a cascade of reactions that culminates in the stable aromatic pyrimidine ring. This method provides a direct route to highly functionalized pyridines or pyrimidines, showcasing the utility of amidines as key building blocks. researchgate.net

The most widespread method for pyrimidine synthesis involves the condensation of a three-carbon dielectrophilic fragment with a molecule containing an N-C-N unit, such as an amidine, urea (B33335), or guanidine. bu.edu.egyoutube.com Therefore, this compound can serve as the N-C-N component in reactions with 1,3-dicarbonyl compounds or their equivalents to form a pyrimidine ring. bu.edu.eg The well-known Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, exemplifies this strategy for forming dihydropyrimidines. nih.gov

While the outline suggests a direct reaction with ureas and guanidines, it is more common for these compounds to act as alternative N-C-N synthons rather than reacting directly with another amidine. bu.edu.egnih.gov However, polycyclic guanidines have been synthesized through the cyclocondensation of N-amidinyliminium ions (derived from α-(phenylthio)amidines) with β-dicarbonyl compounds, which is a related transformation. acs.org Guanidine and its salts are frequently used in multicomponent reactions to access a variety of pyrimidine derivatives. organic-chemistry.org

Table 1: Selected Methods for Pyrimidine Synthesis from Amidines

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Amidine + 1,3-Dicarbonyl Compound | Base (e.g., K₂CO₃) | Substituted Pyrimidine | youtube.com |

| Amidine + α,β-Unsaturated Ketone | Visible light, metal-free | Substituted Pyrimidine | rsc.org |

| Amidine + Malononitrile Dimer | Piperidine/DMF | 6-Aminopyrimidine | mdpi.comresearchgate.net |

| Amidine + Alkyne | Cu(II) catalyst | Substituted Pyrimidine | mdpi.com |

| Amidine + Ketone + Amino Alcohol | Copper catalyst | 4-Aliphatic Pyrimidine | mdpi.com |

Benzothiazines represent an important class of sulfur- and nitrogen-containing heterocycles. nih.govnih.gov Their synthesis can be achieved through various cyclization strategies. A particularly relevant approach involves the generation of a reactive N-amidinyliminium ion from an α-(phenylthio)amidine precursor by treatment with a Lewis acid like copper(II) triflate (Cu(OTf)₂). acs.org This intermediate can then undergo cyclocondensation reactions. acs.org This demonstrates a key role for the phenylthio group as a leaving group to initiate cyclization. Other syntheses of benzothiazines utilize palladium-catalyzed reactions or cyclizations of appropriately substituted precursors where a phenylthio moiety can be an integral part of the starting material. nih.gov

Role of the Phenylthio Moiety in Chemical Transformations and Redox Processes

The phenylthio (-SPh) group in this compound is not merely a passive substituent; it plays a crucial and active role in directing the compound's reactivity. Its primary function is to act as an excellent leaving group, a property that is instrumental in facilitating a variety of chemical transformations. acs.orgst-andrews.ac.uk

The C-S bond can be readily cleaved, allowing the phenylthio group to depart as a stable thiophenolate anion. This departure is often the key step in the generation of highly reactive intermediates. For instance, research on analogous α-phenylthioaldehydes has shown that their reaction with N-heterocyclic carbenes (NHCs) leads to the elimination of thiophenolate to form an acyl azolium intermediate. st-andrews.ac.ukresearchgate.net This principle is directly applicable to this compound, where the loss of the phenylthio group would generate a reactive N-amidinyliminium ion. This exact process has been demonstrated, where an α-(phenylthio)amidine reacts with Cu(OTf)₂ to form an N-amidinyliminium ion, which then participates in cyclocondensation reactions. acs.org

Furthermore, the phenylthio group can participate in redox processes. In the chemistry of α-phenylthioaldehydes, the eliminated thiophenolate can act as an in-situ nucleophile, re-attacking the acyl azolium intermediate in a redox rearrangement to form a thiol ester product. st-andrews.ac.ukresearchgate.net This showcases the dual role of the phenylthio group: first as a leaving group to enable the formation of a reactive species, and second as a nucleophile that influences the final product structure. This reactivity makes α-phenylthio compounds versatile precursors for various transformations, including redox esterifications and enantioselective cycloadditions. st-andrews.ac.ukresearchgate.net

Electrophilic Reactivity and Functional Group Interconversions

Comprehensive searches of chemical literature and patent databases did not yield specific research findings, detailed reaction data, or mechanistic studies concerning the electrophilic reactivity and functional group interconversions of this compound. While the structural components of the molecule—an ethanimidamide (amidine) functional group and a phenylthio ether—suggest potential reactivity patterns, no published experimental data could be retrieved to substantiate these theoretical possibilities for this specific compound.

The amidine functional group, in its protonated hydrochloride form, is generally considered electron-deficient. The C2 carbon of the ethanimidamide moiety could theoretically act as an electrophilic center, susceptible to attack by strong nucleophiles. Such reactions could potentially lead to the displacement of the phenylthio group or addition-elimination sequences at the carbon-nitrogen double bond. However, no specific examples of such reactions involving this compound have been documented in the searched scientific literature.

Similarly, functional group interconversions originating from this compound, such as its transformation into other heterocyclic or acyclic structures, are not described. The compound is commercially available, indicating its successful synthesis. Typically, the synthesis of such a molecule would proceed via the Pinner reaction, starting from (phenylthio)acetonitrile, ethanol, and hydrogen chloride to form an intermediate imido ether, which is then treated with ammonia (B1221849). An analogous, well-documented procedure is the synthesis of acetamidine (B91507) hydrochloride from acetonitrile.

Despite the existence of the compound, its subsequent use as a reactive intermediate in organic synthesis for electrophilic reactions or functional group transformations is not reported in the available literature. Therefore, no data tables on its specific reactions, yields, or mechanistic details can be provided. Further research would be necessary to explore and characterize the chemical reactivity of this compound.

Applications in Medicinal Chemistry and Biological Sciences

Amidine-Based Compounds as Promising Pharmacological Agents

The amidine structural motif is a significant pharmacophore in modern drug discovery, recognized for its wide-ranging biological activities. mdpi.com Compounds containing the amidine group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, have been developed for diverse therapeutic purposes, including as antibiotics, diuretics, and anti-inflammatory drugs. mdpi.comresearchgate.net Their utility also extends to serving as precursors in the synthesis of various nitrogen-containing heterocycles like imidazoles and pyrimidines, which are themselves important components of many bioactive molecules. mdpi.comwikipedia.org

In recent years, amidine-containing compounds have gained prominence as promising agents to combat the global challenge of antimicrobial resistance (AMR). nih.gov Researchers often incorporate the amidine moiety into existing antimicrobial drugs to boost their pharmacological properties. nih.gov The structural diversity of these compounds allows for a broad spectrum of activity, including antibacterial, antifungal, and antiparasitic actions. nih.govnih.gov For instance, diamidines, which feature two amidine groups, have shown potent activity against intracellular parasites like Leishmania donovani and various Gram-positive antibiotic-resistant bacteria. nih.govmdpi.com The effectiveness of these compounds is often linked to their ability to bind to the minor groove of DNA or inhibit key bacterial enzymes. mdpi.com

Neuroprotective Activities of 2-(Phenylthio)ethanimidamide Derivatives and Analogues

Derivatives and analogues of 2-(Phenylthio)ethanimidamide have been investigated for their potential to protect neuronal cells from various forms of injury and degeneration. Research has particularly focused on thiazoline (B8809763) analogues, which share structural similarities and have demonstrated significant neuroprotective effects in preclinical models. These studies highlight the potential of this chemical class in addressing conditions involving neuronal damage.

Glutamate is a primary excitatory neurotransmitter in the central nervous system, but its excess can lead to excitotoxicity, a process that damages and kills nerve cells. nih.gov This phenomenon is implicated in various neurodegenerative disorders. nih.govnih.gov Glutamate-induced excitotoxicity often involves the overactivation of its receptors, leading to a massive influx of calcium ions (Ca2+), mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in cell death. nih.govnih.gov

A key analogue, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, has been shown to protect glial cells against glutamate-induced excitotoxicity, suggesting a potential mechanism for the neuroprotective effects of this class of compounds. nih.gov By mitigating the damaging cascade initiated by excessive glutamate, such derivatives could help preserve neuronal integrity.

The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used in preclinical research to model Parkinson's disease. mdpi.comnih.gov It selectively enters dopaminergic neurons and induces their degeneration through mechanisms that include severe oxidative stress and mitochondrial dysfunction. mdpi.com Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used as an in vitro model to study the pathological changes induced by 6-OHDA and to screen for potential neuroprotective agents. mdpi.comnih.govnih.gov While direct studies on 2-(Phenylthio)ethanimidamide hydrochloride in this specific model are not detailed in the provided context, the known antioxidant properties of its analogues suggest a plausible protective role against neurotoxins like 6-OHDA whose toxicity is mediated by oxidative damage.

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that can cause significant damage to cellular components when produced in excess—a state known as oxidative stress. nih.govmdpi.com Oxidative stress is a key pathological factor in many neurodegenerative diseases and ischemic brain injury. nih.govnih.gov

Studies on the analogue 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride have demonstrated its potent antioxidant capabilities. In models of both hydrogen peroxide-induced oxidative stress in astrocytes and ischemia-induced brain injury, this compound effectively reduced the levels of ROS. nih.govnih.govbmbreports.org It also mitigated the downstream consequences of oxidative stress, such as lipid peroxidation (measured by malondialdehyde content) and depletion of endogenous antioxidant systems. nih.govnih.govbmbreports.org

Table 1: Antioxidant Effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride in a Model of Ischemic Brain Injury

| Parameter Measured | Effect of Ischemia | Effect of Ischemia + Thiazoline Analogue |

| Reactive Oxygen Species (ROS) | Increased | Reduced |

| Malondialdehyde (Lipid Peroxidation) | Increased | Reduced |

| Glutathione (Endogenous Antioxidant) | Reduced | Attenuated Reduction |

| Superoxide Dismutase (Antioxidant Enzyme) | Reduced Activity | Attenuated Reduction |

| Catalase (Antioxidant Enzyme) | Reduced Activity | Attenuated Reduction |

This table summarizes findings from studies on an analogue compound, indicating its capacity to counteract multiple markers of oxidative stress. nih.govbmbreports.org

Neuronal function is critically dependent on the precise control of ion flow across the cell membrane, which is managed by voltage-dependent ion channels, including sodium (Na+) and calcium (Ca2+) channels. nih.gov The influx of calcium through voltage-gated calcium channels (CaV) is a vital signal that triggers numerous cellular processes. nih.gov However, dysregulation of these channels and the resulting uncontrolled ion influx can contribute to neuronal damage, particularly under pathological conditions like ischemia or excitotoxicity. nih.gov The regulation of CaV channel expression and function is a complex process controlled at the levels of RNA and protein. nih.gov While the direct interaction of 2-(Phenylthio)ethanimidamide derivatives with these channels has not been explicitly detailed, the modulation of ion channels represents a plausible mechanism for neuroprotection that warrants further investigation for this class of compounds.

Potential in Other Therapeutic and Biological Areas

Beyond neuroprotection, the broader family of amidine-containing compounds possesses a range of biological activities that suggest other potential therapeutic applications. mdpi.comnih.gov The well-documented antimicrobial properties of many amidine derivatives indicate a potential role in developing new treatments for bacterial and parasitic infections, a critical need given the rise of drug-resistant pathogens. nih.govmdpi.com Furthermore, some N-arylamidines have been explored for their anti-inflammatory and analgesic (pain-relieving) effects, highlighting another avenue for therapeutic development. mdpi.comresearchgate.net The core amidine structure serves as a versatile scaffold, allowing for chemical modifications that could lead to agents targeting a variety of diseases. mdpi.comnih.gov

Research into Anti-Osteoporotic Activity of Phenylthio-Substituted Derivatives

Osteoporosis is a metabolic bone disease characterized by a loss of bone mass and the deterioration of bone tissue, leading to increased fracture risk. Research into remedies for postmenopausal osteoporosis, which is linked to estrogen deficiency, has increasingly focused on the antioxidant and anti-inflammatory potential of various compounds. nih.gov Clinical studies have indicated a significant correlation between increased oxidative stress and decreased bone mineral density. nih.gov This has prompted investigations into compounds that can mitigate these effects.

While direct research on this compound for osteoporosis is not prominent in the available literature, the broader search for anti-osteoporotic agents includes various natural and synthetic compounds. For instance, polyphenols found in apples, olive oil, and other plant sources are noted for their protective effects against bone loss, likely through their antioxidant and anti-inflammatory actions. nih.gov Studies on the stems of Zanthoxylum piperitum have isolated phenolic compounds and lignans (B1203133) that show significant anti-osteoporotic activity by suppressing tartrate-resistant acid phosphatase (TRAP), an enzyme involved in bone resorption. nih.gov Similarly, Quercetin, a naturally occurring flavonoid, is recognized as a bone-sparing agent that may regulate bone metabolism through pathways like the TNF signaling pathway. mdpi.com This ongoing search for agents that can safely regulate the balance between bone formation and resorption forms the context for evaluating novel chemical structures, including synthetic phenylthio-substituted derivatives.

Investigation as Histamine (B1213489) H4 Receptor Ligands (via related amine precursors leading to cyanoguanidines)

The histamine H4 receptor (H4R) is a key target in medicinal chemistry, primarily expressed in immune cells, making it significant for research into inflammatory and immunological diseases. nih.govuni-regensburg.de The development of selective ligands for H4R is a major goal for creating new therapeutic agents.

A crucial breakthrough in this area involves cyanoguanidine derivatives, which have been developed from amine precursors. nih.govuni-regensburg.de Research aimed at creating selective H4R agonists led to the identification of 2-cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[(2-phenylthio)ethyl]guanidine , also known as UR-PI376. nih.govebi.ac.ukfigshare.comresearchgate.net This compound is a potent and highly selective agonist for the human H4 receptor (pEC50 = 7.47). nih.govfigshare.com

The structure of UR-PI376 is particularly relevant as it contains a (2-phenylthio)ethyl group. nih.gov This moiety is derived from the corresponding amine precursor, 2-(phenylthio)ethanamine (B1205008), which is structurally related to the core of 2-(Phenylthio)ethanimidamide. The synthesis of these selective H4R ligands demonstrates the utility of phenylthio-containing building blocks in drug discovery. The cyanoguanidine portion of the molecule is critical for its activity, as it is believed to form charge-assisted hydrogen bonds with key amino acid residues in the receptor, including the conserved Asp-94 and the H4R-specific Arg-341. nih.govebi.ac.ukfigshare.com This research highlights a significant application of amine precursors with a phenylthioethyl structure in the development of targeted therapies for immune-related conditions.

Involvement in Dicarbonyl Detoxification Pathways (related ethanimidamide)

Reactive dicarbonyl species, such as methylglyoxal (B44143) (MG), are byproducts of metabolism that can cause cellular damage by forming advanced glycation end products (AGEs). researchgate.net The body has several detoxification pathways to neutralize these harmful compounds. The primary route is the glyoxalase system, which converts MG to D-lactate using the enzyme glyoxalase 1 (GLO1). researchgate.netnih.gov

However, alternative or compensatory pathways exist, particularly involving aldo-keto reductases (AKRs). researchgate.netnih.gov When GLO1 is absent or overwhelmed, AKRs can reduce MG to less harmful products like hydroxyacetone (B41140) and lactaldehyde. researchgate.net These pathways are crucial for preventing the accumulation of toxic dicarbonyls. For example, in the absence of GLO1, the detoxification of MG can be mediated by AKR, with hydroxyacetone becoming the major metabolic product. nih.gov The study of these pathways is vital for understanding conditions associated with high dicarbonyl stress, such as diabetes. While 2-(Phenylthio)ethanimidamide itself is not directly cited in these studies, the investigation of related ethanimidamide structures and the broader detoxification mechanisms provides the biological context for its potential interactions and effects.

Anticancer Research (related thienyl analogue)

Heterocyclic compounds, which include structures containing rings with atoms like sulfur and nitrogen, are a major focus of anticancer drug development. nih.goveurjchem.com Thiophene (B33073), a sulfur-containing five-membered ring, is a key component in many compounds evaluated for their antitumor activities. nih.govmdpi.com

In the context of analogues related to 2-(Phenylthio)ethanimidamide, thienyl analogues (where the phenyl group is replaced by a thiophene ring) are of significant interest. Research has shown that compounds incorporating thiophene, imidazole (B134444), and thiazole (B1198619) moieties can exhibit potent anticancer effects. eurjchem.comnih.gov For example, one study found that imidazoles containing a 4-thiophenyl group showed potent cytotoxic activities against human gastric cancer cells. nih.gov Another study synthesized a series of thiophene derivatives and identified one, TP 5, as a potential anticancer agent based on its ability to inhibit tumor cell growth. mdpi.com Furthermore, compounds combining imidazole and thiazole rings, such as 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine , have demonstrated high potency against human cancer cells, with an IC50 value of 0.05 μM. nih.gov This demonstrates that replacing the phenyl group of a bioactive molecule with a thienyl group is a valid strategy in medicinal chemistry for developing new anticancer agents.

Structure-Activity Relationship (SAR) Studies for 2-(Phenylthio)ethanimidamide Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. For analogues of 2-(Phenylthio)ethanimidamide, SAR studies have explored how modifications to the phenyl ring, the thioether linkage, and other parts of the molecule affect their activity in various biological assays.

One study on 3-substituted benzylthioquinolinium iodides explored the importance of the phenylthio moiety and the phenyl ring itself. nih.gov It was found that replacing the phenyl ring with a non-aromatic cyclohexyl ring resulted in a loss of broad-spectrum antifungal activity, confirming that aromaticity is required for action. nih.gov Furthermore, increasing the distance between the sulfur atom and the phenyl ring by one methylene (B1212753) group (forming a phenethylthio group, similar to the backbone of 2-(Phenylthio)ethanimidamide) enhanced antifungal potency against C. neoformans. nih.gov

Another SAR study focused on amino acid derivatives containing a substituted 1-(phenylthio)propan-2-amine moiety and evaluated their fungicidal activity. tandfonline.com This study systematically varied the substituents on the phenyl ring to determine their effect on potency.

The tables below summarize findings from these SAR studies on related phenylthio-containing analogues.

Table 1: SAR of 3-Substituted Benzylthioquinolinium Iodide Analogues nih.gov Activity against C. neoformans

| Compound Modification | Rationale | Resulting Activity (MIC in µg/mL) |

|---|---|---|

| Lead Compound (1) | Baseline | 0.5 |

| Phenethylthio (10) | Insert CH₂ between S and Phenyl | 0.16 |

| Cyclohexyl (2) | Replace Phenyl with Cyclohexyl | 0.16 (Potent but not broad-spectrum) |

| Naphthalene (4) | Extend aromaticity of Phenyl | Improved activity across fungal spectrum |

| Oxygen Isostere (5) | Replace Sulfur with Oxygen | Decreased activity |

| p-Chloro substitution | Add electron-withdrawing group | Most potent among substituted analogues |

Table 2: SAR of Phenylthio-Substituted Amino Acid Derivatives tandfonline.com Activity (EC₅₀) against Phytophthora capsici

| Phenyl Ring Substituent | Compound Name Fragment | Resulting Activity (EC₅₀ in µg/mL) |

|---|---|---|

| 4-Fluoro | isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)... | 0.43 |

| 3,4-Dimethoxy | isopropyl ((2S)-1-((1-((3,4-dimethoxyphenyl)thio)... | 0.49 |

| 4-Ethynyloxy | isopropyl ((2S)-1-((1-((4-(ethynyloxy)phenyl)thio)... | 0.15 |

These studies collectively demonstrate that the phenylthio group is a critical pharmacophore. Its activity can be finely tuned by altering the aromatic ring's substituents, modifying the linker between the sulfur and the phenyl ring, or replacing the phenyl ring with other aromatic systems. nih.govtandfonline.com

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. Although specific experimental spectra for 2-(Phenylthio)ethanimidamide hydrochloride are not publicly available, the expected chemical shifts (δ) in ppm can be predicted based on the known structure and data from analogous compounds. znaturforsch.comorganicchemistrydata.orgunimi.it

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.2 and 7.6 ppm. The methylene (B1212753) protons (CH₂) adjacent to the sulfur atom are expected to resonate at approximately 3.8-4.2 ppm. The protons of the amidinium group (-C(=NH₂)NH₂⁺) are anticipated to be in the range of 8.0-9.5 ppm, often appearing as broad signals due to quadrupole effects and exchange with the solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the phenyl ring would generate signals in the 125-135 ppm range, with the carbon atom directly attached to the sulfur appearing at a slightly different shift. The methylene carbon (CH₂) is predicted to be around 35-45 ppm. The amidinium carbon (-C(=NH₂)NH₂⁺) is the most deshielded and is expected to appear significantly downfield, likely in the 160-170 ppm region.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H | 7.2 - 7.6 | Multiplet | 5H |

| -S-CH₂- | 3.8 - 4.2 | Singlet | 2H |

| -NH₂ | 8.0 - 9.5 | Broad Singlet | 4H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Phenyl C | 125 - 135 |

| -S-CH₂- | 35 - 45 |

| -C(=NH₂)NH₂⁺ | 160 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound, the molecular weight of the free base is 166.06 g/mol , and the hydrochloride salt is 202.53 g/mol . sigmaaldrich.comchemnet.com

In a typical mass spectrum (e.g., using electrospray ionization - ESI), the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 167.07. The fragmentation pattern would likely involve the cleavage of the C-S bond and the C-C bond. Key predicted fragments would include the phenylthio cation ([C₆H₅S]⁺) at m/z 109.02 and fragments resulting from the loss of ammonia (B1221849) or the amidine group.

Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Identity |

| [M+H]⁺ | 167.07 | Protonated molecule |

| [C₆H₅S]⁺ | 109.02 | Phenylthio cation |

| [C₂H₅N₂]⁺ | 57.05 | Ethanimidamide fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent groups. vscht.czlibretexts.orgmasterorganicchemistry.commdpi.com

Key expected vibrational frequencies include:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ due to the N-H bonds of the amidinium group.

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹ (around 3050-3100 cm⁻¹).

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (around 2900-2950 cm⁻¹) for the CH₂ group.

C=N stretching: A strong absorption in the 1640-1680 cm⁻¹ range, characteristic of the amidinium C=N double bond.

C-N stretching: A band in the 1200-1350 cm⁻¹ region.

C-S stretching: A weaker absorption in the 600-800 cm⁻¹ range.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Predicted Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amidinium) | 3100 - 3400 | Strong, Broad |

| C-H (Aromatic) | 3050 - 3100 | Medium |

| C-H (Aliphatic) | 2900 - 2950 | Medium |

| C=N (Amidinium) | 1640 - 1680 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N | 1200 - 1350 | Medium |

| C-S | 600 - 800 | Weak |

Theoretical Chemistry Approaches for Deeper Understanding

Computational chemistry provides theoretical insights into the molecular properties and behavior of this compound, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can be used to optimize the molecular geometry of this compound and to predict its spectroscopic properties. For instance, DFT can be employed to calculate theoretical NMR and IR spectra, which can then be compared with experimental data for validation. Furthermore, DFT provides insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and other electronic parameters that are crucial for understanding the reactivity of the molecule.

Ab initio calculations are another class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular geometry, vibrational frequencies, and other properties. For this compound, ab initio calculations can be used to determine the most stable conformation of the molecule and to calculate its bond lengths, bond angles, and dihedral angles with a high degree of precision.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. worldscientific.comnih.govresearchgate.netnih.gov In the context of this compound, molecular docking simulations can be used to predict its binding affinity and mode of interaction with biological targets, such as enzymes or receptors. This is particularly relevant for drug discovery and development, as it allows for the virtual screening of compounds and the prediction of their potential biological activity. The amidine group, present in this compound, is known to interact with various biological targets, and docking studies can help to elucidate the specific interactions that govern its binding. nih.gov

Electrochemical Studies for Redox Properties

Electrochemical studies are pivotal in characterizing the redox properties of a molecule, providing insights into its electron transfer capabilities and potential involvement in redox-mediated biological or chemical processes. While specific electrochemical data for this compound is not extensively available in the public domain, an analysis of its constituent functional groups—the phenylthioether and the ethanimidamide moieties—can provide a predictive understanding of its redox behavior.

The primary site for redox activity in this molecule is expected to be the phenylthioether group. The sulfur atom in the thioether is susceptible to oxidation. The redox properties of thioethers are influenced by the nature of the solvent and the molecular structure. nih.gov

Cyclic voltammetry is a key technique used to investigate the redox potentials of such compounds. nih.gov For instance, studies on simple phenylthioethers like thioanisole, which shares the core phenyl-S-R structure with the compound of interest, have been conducted. These studies investigated the one-electron reduction potential of their radical cations. nih.gov The redox potential is significantly affected by the solvent, indicating that the environment plays a crucial role in the electron transfer process. nih.gov

The general redox behavior of thioethers involves the oxidation of the sulfur atom. The stability of the resulting radical cation is influenced by the substituents on the phenyl ring and the nature of the alkyl group attached to the sulfur.

A summary of electrochemical data for a related phenylthioether compound is presented below to provide a reference for the potential redox characteristics of this compound.

Table 1: Electrochemical Data for a Related Phenylthioether

This interactive table provides data on a compound structurally related to this compound.

| Compound | Technique | Observation | Reference |

| Thioanisole | Cyclic Voltammetry | Investigation of the one-electron reduction potential of its radical cation. | nih.gov |

It is important to note that this data is for a structurally similar compound and should be used as a general indicator of the potential redox properties of this compound. Further experimental studies using techniques such as cyclic voltammetry would be necessary to determine the precise redox potentials and electrochemical behavior of this compound.

Future Research Directions and Unexplored Potential

Development of Novel and Green Synthetic Protocols

The synthesis of amidines, including structures like 2-(Phenylthio)ethanimidamide hydrochloride, has traditionally relied on methods that can be lengthy and may involve hazardous reagents and solvents. semanticscholar.org A significant area for future research lies in the development of more sustainable and efficient "green" synthetic protocols.

Current research into green amide synthesis highlights several promising approaches. One such method involves the use of enzymes, like Candida antarctica lipase (B570770) B, as biocatalysts in green solvents, which can produce amides with high yields and purity, minimizing the need for intensive purification. nih.gov Another innovative and environmentally friendly approach is the solvent-free synthesis of amides directly from an acid and urea (B33335) using boric acid as a catalyst. semanticscholar.org This method is rapid, convenient, and adheres to the principles of green chemistry. semanticscholar.org Furthermore, the use of recyclable nanocatalysts, such as magnetic CoFe2O4 nanoparticles, for the oxidative amidation of methylarenes with amine hydrochlorides presents an economically and operationally straightforward route to various amides under mild conditions. rsc.org

The direct nucleophilic addition of an amine to a nitrile is considered a highly atom-economic method for synthesizing N-substituted amidines. mdpi.com Recent advancements have shown that copper-catalyzed reactions can efficiently produce amidines from nitriles and amines using oxygen as a green oxidant. mdpi.com These emerging green methodologies could be adapted and optimized for the synthesis of this compound, reducing environmental impact and improving efficiency.

Table 1: Comparison of Conventional and Green Amidine Synthesis Strategies

| Feature | Conventional Synthesis | Green Synthesis |

| Reagents | Often involves hazardous chemicals like thionyl chloride or oxalyl chloride. semanticscholar.org | Utilizes enzymes, boric acid, or recyclable nanocatalysts. semanticscholar.orgnih.govrsc.org |

| Solvents | Frequently employs hazardous organic solvents. semanticscholar.org | Can be performed in green solvents or under solvent-free conditions. semanticscholar.orgnih.gov |

| Conditions | May require harsh reaction conditions. | Often proceeds under mild temperatures and pressures. rsc.orgmdpi.com |

| Byproducts | Can generate significant chemical waste. | Minimizes waste and byproducts. |

| Efficiency | Can be multi-step and time-consuming. semanticscholar.org | Often more direct and rapid. semanticscholar.org |

Exploration of Expanded Chemical Space for Diverse Analogues and Derivatives

The core structure of this compound offers a versatile scaffold for the creation of a diverse library of analogues and derivatives. Exploring this expanded chemical space is a critical step toward understanding structure-activity relationships and identifying compounds with enhanced or novel biological activities.

Systematic modification of the phenyl ring, the ethanimidamide group, and the thioether linkage can lead to a wide array of new chemical entities. For instance, the synthesis of analogues with different substituents on the phenyl ring could modulate the compound's electronic properties and steric profile, potentially influencing its biological targets. mdpi.com The development of synthetic routes to novel, diversely substituted allylamines, as demonstrated in the synthesis of naftifine (B1207962) analogues, provides a procedural basis for creating such derivatives. mdpi.com

Furthermore, the synthesis of functionalized S-aryl thioimidates from thioamides and arylboronic acids via copper-catalyzed cross-coupling reactions presents a powerful tool for generating a broad range of derivatives under mild conditions. acs.org This method's tolerance for a wide range of functional groups makes it particularly suitable for creating a chemically diverse library of this compound analogues for further screening and evaluation. acs.org

In-depth Mechanistic Studies of Observed Biological Activities

While the specific biological activities of this compound are not yet well-documented, the thioamide and amidine moieties are known to be present in various biologically active molecules. researchgate.net Thioamides, for example, are considered valuable bioisosteres for the more common amide pharmacophores, capable of influencing the pharmacokinetic properties of bioactive compounds. researchgate.net

Future research should focus on elucidating the precise mechanisms by which this compound and its derivatives exert any observed biological effects. Thioimidates have been shown to be valuable precursors for installing thioamides and amidines into peptides, which can then be used to probe biological interactions. nih.gov For instance, thioamides can be used to investigate the dynamics of hydrogen bond formation in protein folding. nih.gov

Mechanistic studies could involve a combination of computational modeling and experimental approaches. Density functional theory (DFT) has been used to understand the synergistic cooperation in reactions involving thioamides. researchgate.net Experimental techniques, such as those used to study the inhibition of enzymes like lipoxygenase by organotin(IV) complexes of thioamides, could be adapted to investigate the biological targets of this compound. nih.gov

Investigation of Catalytic Roles and Potential Applications in Material Science

The catalytic potential of this compound and its derivatives remains a largely unexplored frontier. The presence of both a sulfur atom and an amidine group suggests that these compounds could act as ligands for transition metals, forming complexes with interesting catalytic properties. For example, organotin(IV) complexes with heterocyclic thioamides have been synthesized and studied for their influence on peroxidation reactions. nih.gov

In the realm of material science, thioamides and related sulfur-containing heterocycles like 1,3,4-thiadiazoles are utilized in the development of pharmaceutical, agricultural, and materials chemistry. researchgate.net The synthesis of arylthiolated 2H-imidazoles, which can be considered challenging molecules in the field of advanced materials, highlights the potential of incorporating thioether linkages into functional materials. mdpi.com Future research could explore the use of this compound as a building block for novel polymers or as a component in the development of new functional materials with unique electronic or optical properties.

Development of High-Throughput Screening Assays for New Bioactivities

To efficiently explore the biological potential of this compound and its analogues, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large numbers of compounds against a variety of biological targets. tamu.edu

Fluorescence-based assays are a powerful tool in HTS. For example, a fluorescence polarization assay was developed to identify inhibitors of the interaction between the hedgehog ligand and heparin, demonstrating the feasibility of creating robust HTS assays for specific biological interactions. dovepress.com Similar assays could be designed to screen for inhibitors of enzymes or protein-protein interactions that are relevant to various diseases.

The availability of diverse small molecule libraries is crucial for successful HTS campaigns. tamu.edu By generating a library of this compound analogues, as discussed in section 6.2, researchers can perform comprehensive screens to identify compounds with novel bioactivities. These screens could uncover potential therapeutic agents for a wide range of conditions, from infectious diseases to cancer. The development of optical substrates for human cytochrome P450 enzymes for use in HTS is another area that could be leveraged to study the metabolic stability and potential drug-drug interactions of these new compounds. nih.gov

Q & A

Q. What ethical guidelines apply when using this compound in animal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.